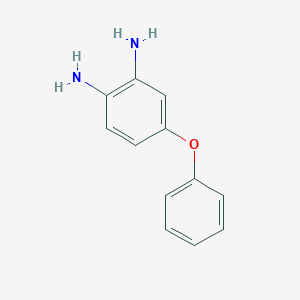

4-Phenoxybenzene-1,2-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVIHKKXPLPDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443044 | |

| Record name | 4-phenoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13940-96-0 | |

| Record name | 4-phenoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine: Properties, Synthesis, and Applications in Synthetic Chemistry

This guide provides a comprehensive technical overview of 4-phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether), a versatile aromatic diamine with significant applications in pharmaceutical research, polymer science, and coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and practical applications.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with two adjacent amine groups and a phenoxy group, which imparts unique reactivity and physical characteristics.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13940-96-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |

| Molecular Weight | 200.24 g/mol | [2][3] |

| Melting Point | 69 °C | [1] |

| Boiling Point (Predicted) | 365.2 ± 27.0 °C | [1] |

| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.32 ± 0.10 | [1] |

| Solubility | Soluble in alcohols and ketones; practically insoluble in water. | [1] |

| Appearance | White crystalline solid | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the catalytic hydrogenation of a nitro-substituted precursor.

Synthesis via Catalytic Hydrogenation

A widely used method for the synthesis of this compound is the reduction of 1-amino-2-nitro-4-phenoxybenzene.[5] This method is favored for its clean conversion and high yields.

Experimental Protocol: Synthesis of this compound by Catalytic Hydrogenation

Materials:

-

1-amino-2-nitro-4-phenoxybenzene (4.8 g)

-

Methanol (100 ml)

-

5% Palladium on carbon (Pd/C) (1 g)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4.8 g of 1-amino-2-nitro-4-phenoxybenzene in 100 ml of methanol.

-

Carefully add 1 g of 5% palladized carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 1 atmosphere.

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of Celite or a similar filtration aid.

-

Concentrate the filtrate using a rotary evaporator to yield 1,2-diamino-4-phenoxybenzene.[5]

Diagram 1: Synthesis of this compound

Caption: Catalytic hydrogenation of 1-amino-2-nitro-4-phenoxybenzene.

Chemical Reactivity and Key Applications

The presence of two adjacent amine groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinoxalines and benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2]

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine, such as this compound, with a 1,2-dicarbonyl compound.[6][7][8]

Experimental Protocol: General Synthesis of Quinoxalines

Materials:

-

This compound (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Ethanol:Water (7:3, 10 mL)

-

Phenol (catalytic amount, 20 mol%)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the 1,2-dicarbonyl compound in 10 mL of an ethanol:water (7:3) mixture.

-

Add a catalytic amount of phenol (20 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add 20 mL of water to the reaction mixture and allow it to stand at room temperature for 30 minutes to precipitate the product.

-

Collect the crystalline product by filtration and dry.[6]

-

The product can be further purified by recrystallization from hot ethanol.[6]

Another important route to quinoxalines involves the reaction of o-phenylenediamines with α-haloketones.[8][9]

Experimental Protocol: General Synthesis of Quinoxalines from α-Haloketones

Materials:

-

This compound (1 mmol)

-

α-haloketone (e.g., phenacyl bromide) (1 mmol)

-

Pyridine (0.1 mmol)

-

Tetrahydrofuran (THF) (2 mL)

-

Stirring apparatus

Procedure:

-

In a stirred mixture of the α-haloketone (1 mmol) and pyridine (0.1 mmol) in 2 mL of THF, slowly add the 1,2-diamine (1 mmol) at room temperature.

-

Continue stirring for the required reaction time (typically monitored by TLC).

-

After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[10]

Diagram 2: Quinoxaline Synthesis

Caption: General routes to quinoxalines from this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Protons of the amine groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-160 ppm. |

| FTIR (cm⁻¹) | N-H stretching vibrations for the primary amine groups around 3300-3500 cm⁻¹. C-N stretching vibrations around 1250-1350 cm⁻¹. C-O-C (ether) stretching vibrations around 1200-1250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |

| Mass Spec (m/z) | The molecular ion peak (M⁺) would be expected at approximately 200.24. |

Safety and Handling

As with all aromatic amines, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Inhalation: Avoid inhaling dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[11][12]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[11][13] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][13]

Conclusion

This compound is a key building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems with potential biological activity. Its straightforward synthesis and versatile reactivity make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

-

4-Phenoxy-1,2-phenylenediamine - ChemBK. (2024-04-09). Available at: [Link]

-

Synthesis of 1,2-diamino-4-phenoxybenzene - PrepChem.com. Available at: [Link]

-

Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (2013). Organic Chemistry: An Indian Journal, 9(10), 384-388. Available at: [Link]

-

This compound | C12H12N2O | CID 10655643 - PubChem. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. Available at: [Link]

-

General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica - The Royal Society of Chemistry. Available at: [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013-05-03). Available at: [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2015(6), 98-146. Available at: [Link]

-

Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023-11-23). Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4786. (2021). Available at: [Link]

-

This compound | CAS 13940-96-0 | AMERICAN ELEMENTS ®. Available at: [Link]

-

SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. J. Iran. Chem. Soc., 6(1), 153-158. (2009). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 13940-96-0 [smolecule.com]

- 3. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. prepchem.com [prepchem.com]

- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. acgpubs.org [acgpubs.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 13940-96-0 [sigmaaldrich.com]

4-Phenoxybenzene-1,2-diamine CAS number 13940-96-0

An In-Depth Technical Guide to 4-Phenoxybenzene-1,2-diamine (CAS: 13940-96-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-phenoxy-1,2-phenylenediamine, is a highly functionalized aromatic diamine that serves as a critical building block in advanced chemical synthesis. Its unique structure, featuring a flexible phenoxy ether linkage and vicinal primary amine groups, makes it a precursor of significant interest in polymer science, medicinal chemistry, and materials science. The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous pharmacologically active compounds.[1][2][3] Concurrently, its diamine nature allows it to act as a monomer in the production of high-performance polymers such as polyimides, imparting enhanced properties.[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, key applications, and safe handling protocols, grounded in established scientific literature and supplier data.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature, and its stability is maintained by storing it in a dark, inert environment.[4] Its molecular structure combines the rigidity of two aromatic rings with the conformational flexibility of an ether linkage, a feature often exploited in materials design.

| Property | Value | Source(s) |

| CAS Number | 13940-96-0 | [5][6][7][8] |

| Molecular Formula | C₁₂H₁₂N₂O | [5][6][7] |

| Molecular Weight | 200.24 g/mol | [4][5][6] |

| Physical Form | Solid | |

| Purity | ≥95-98% (Typical commercial grades) | [5][8] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | |

| Topological Polar Surface Area | 61.3 Ų | [6] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| LogP | 2.6433 | [5] |

| SMILES | NC1=C(N)C=C(OC2=CC=CC=C2)C=C1 | [5] |

| InChIKey | FJVIHKKXPLPDSV-UHFFFAOYSA-N | [6] |

Synthesis and Elucidation

The synthesis of this compound is most reliably achieved through the reduction of an ortho-nitroaniline precursor. This well-established methodology in aromatic chemistry ensures a high-yield conversion to the desired vicinal diamine.

Synthetic Protocol: Catalytic Hydrogenation

A common and efficient laboratory-scale synthesis involves the catalytic hydrogenation of 1-amino-2-nitro-4-phenoxybenzene.[9] The nitro group is selectively reduced in the presence of a palladium catalyst without affecting the aromatic rings or the ether linkage.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-amino-2-nitro-4-phenoxybenzene (e.g., 4.8 g) in a solvent such as methanol (100 mL).

-

Catalyst Addition: Add 5% palladium on carbon (Pd/C) catalyst (e.g., 1 g) to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a pressure of 1 atmosphere.

-

Reaction Monitoring: Allow the reaction to proceed with vigorous stirring until the theoretical volume of hydrogen has been consumed, indicating complete reduction of the nitro group.

-

Work-up: Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.

-

Isolation: Evaporate the filtrate under reduced pressure to yield the crude 1,2-diamino-4-phenoxybenzene. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (~6.5-7.5 ppm). Protons on the diamine-substituted ring would appear more upfield compared to those on the phenoxy ring due to the electron-donating effect of the amine groups. The two amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display 12 distinct signals for the aromatic carbons. Carbons bonded to nitrogen (~135-145 ppm) and oxygen (~150-160 ppm) would be the most downfield.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amines (a doublet around 3300-3500 cm⁻¹), C-O-C asymmetric stretching of the diaryl ether (around 1240 cm⁻¹), and C=C stretching of the aromatic rings (multiple peaks in the 1400-1600 cm⁻¹ region).

Core Applications in Research and Development

The bifunctional nature of this compound makes it a valuable monomer and intermediate in several fields.

Polymer Science: High-Performance Polyimide Synthesis

Aromatic diamines are fundamental monomers for producing polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[10][11][12] this compound can be polymerized with various aromatic dianhydrides to create polyimides with tailored properties.[4]

General Two-Step Polyimide Synthesis Protocol: [12][13][14]

-

Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of this compound in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). Slowly add an equimolar amount of an aromatic dianhydride (e.g., 4,4'-oxydiphthalic anhydride) to the stirred solution at room temperature. Continue stirring for 8-24 hours to form a viscous poly(amic acid) solution.

-

Imidization (Thermal): Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Place the film in an oven and subject it to a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[11] This process removes the solvent and drives the cyclodehydration to form the final polyimide film.

Caption: General workflow for the synthesis of polyimides.

Medicinal Chemistry: Benzimidazole Scaffold Synthesis

The 1,2-phenylenediamine moiety is the quintessential precursor for forming the benzimidazole ring system, a core structure in many FDA-approved drugs and biologically active compounds.[2][3] The synthesis is typically a straightforward condensation reaction with a carboxylic acid or an aldehyde.[1][15][16]

Representative Protocol: Phillips-Ladenburg Reaction [15][16]

-

Reaction Setup: Combine this compound (1 equivalent) and a selected carboxylic acid (1-1.2 equivalents) in a reaction vessel.

-

Acid Catalyst: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or 4N HCl, to the mixture.

-

Heating: Heat the reaction mixture, typically at temperatures ranging from 100°C to 160°C, for several hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., NaOH or NH₄OH) until a precipitate forms.

-

Isolation: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-5-phenoxy-1H-benzimidazole.

Caption: Synthesis of benzimidazoles from this compound.

Other Industrial Applications

-

Coordination Chemistry: The diamine functionality allows it to act as a bidentate ligand in the synthesis of metal complexes, which are investigated for their catalytic activities.[4]

-

Cosmetic Chemistry: It serves as a precursor or intermediate in the manufacturing of certain hair dyes.[4]

Safety and Handling

As with all aromatic amines, this compound requires careful handling to minimize exposure. The following information is based on typical data for this class of compounds.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. |

Source:

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere.

Conclusion

This compound stands out as a strategic intermediate for advanced material and pharmaceutical development. Its utility in creating robust, thermally stable polyimides and its foundational role in the synthesis of the medicinally vital benzimidazole scaffold underscore its importance. The synthetic routes to and from this compound are well-established, allowing for its reliable integration into complex research and development workflows. Adherence to appropriate safety protocols is essential for its handling. This guide serves as a foundational resource for scientists leveraging this versatile molecule to drive innovation in their respective fields.

References

-

This compound | C12H12N2O | CID 10655643 . PubChem. [Link]

-

This compound | CAS 13940-96-0 . AMERICAN ELEMENTS. [Link]

-

Synthesis of 1,2-diamino-4-phenoxybenzene . PrepChem.com. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE . Bibliomed. [Link]

-

Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride . KoreaScience. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation . Semantic Scholar. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZIMIDAZOLE DERIVATIVES . International Journal of Pharmacy and Biological Sciences. [Link]

- Process for the preparation of 4-phenoxy-phenols.

-

4-Phenoxy-1,2-phenylenediamine . ChemBK. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives . Semantic Scholar. [Link]

-

Benzimidazole synthesis . Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane . ResearchGate. [Link]

-

Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties . PMC - NIH. [Link]

-

LITERATURE REVIEW . VTechWorks. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium . Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Benzene-1,2-diamine: A Comprehensive Overview . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Alternative diamine synthesis routes . Bio4Matpro. [Link]

-

APRIL 14 - 17, 2025 . Drug Discovery Chemistry. [Link]

Sources

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 13940-96-0 [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. This compound 95% | CAS: 13940-96-0 | AChemBlock [achemblock.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]

- 11. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to the Physical Properties of 4-Phenoxybenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is an aromatic diamine with significant potential across various scientific disciplines. Its unique molecular architecture, featuring a phenoxy group appended to a benzene-1,2-diamine scaffold, makes it a valuable building block in the synthesis of novel organic materials and pharmacologically active compounds. This guide provides a comprehensive overview of the core physical properties of this compound, offering critical data and procedural insights for laboratory applications.

The strategic placement of the two adjacent amino groups allows for the facile construction of heterocyclic systems, such as benzimidazoles, which are privileged structures in medicinal chemistry. Furthermore, the phenoxy substituent imparts a degree of conformational flexibility and can influence the electronic properties of the molecule, making it an attractive monomer for the development of high-performance polymers.

This document serves as a technical resource, consolidating available data on the physical characteristics of this compound and presenting standardized protocols for their experimental verification.

Molecular Structure and Identification

The structural integrity of any chemical investigation begins with a clear understanding of the molecule's composition and connectivity.

Figure 2. Recommended workflow for the spectroscopic characterization of this compound.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the amine protons may exchange with protic solvents.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign protons to the molecular structure.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

FTIR Spectroscopy Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste and press between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the infrared spectrum.

-

-

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching of the amines, C-O stretching of the ether, and C-H and C=C vibrations of the aromatic rings.

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition:

-

Use a matched pair of cuvettes, one for the solvent blank and one for the sample.

-

Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if a precise concentration is known, calculate the molar absorptivity (ε).

Applications and Chemical Reactivity

This compound is a versatile intermediate with applications in several areas of chemical research and development:

-

Polymer Science: It is used as a monomer in the synthesis of high-performance polyimides and other polymers, imparting desirable thermal and mechanical properties.

-

Medicinal Chemistry: The 1,2-diamine functionality is a key precursor for the synthesis of benzimidazoles and other heterocyclic compounds with potential biological activity.

-

Coordination Chemistry: It can act as a bidentate ligand in the formation of metal complexes with potential catalytic applications.

-

Dye and Pigment Industry: The aromatic diamine structure makes it a suitable starting material for the synthesis of various dyes and pigments. [1] The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the two amino groups. These groups can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. The aromatic rings can also participate in electrophilic aromatic substitution reactions, although the amino groups are strongly activating and will direct substitution to the ortho and para positions relative to themselves.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

-

4-Phenoxy-1,2-phenylenediamine - ChemBK. (2024, April 9). Retrieved January 9, 2026, from [Link]

-

This compound | C12H12N2O | CID 10655643 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound | CAS 13940-96-0 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine: Synthesis, Characterization, and Applications

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, 4-Phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether) emerges as a pivotal molecular building block. Its structure, which marries a flexible phenoxy ether linkage with a reactive ortho-phenylenediamine moiety, offers a unique combination of properties that are highly sought after in drug discovery and materials science. The ortho-diamine functionality is a direct precursor to the benzimidazole core, a privileged scaffold found in numerous FDA-approved drugs due to its ability to act as a versatile pharmacophore.[1] The diphenyl ether component often imparts favorable pharmacokinetic properties, including metabolic stability and enhanced cell permeability.[2]

This guide provides an in-depth technical overview of this compound, from its fundamental molecular characteristics and a robust synthesis protocol to its critical applications, particularly in the development of novel therapeutics. The information herein is curated to empower researchers to confidently synthesize, characterize, and strategically deploy this valuable intermediate in their research endeavors.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of a molecule are foundational to its reactivity and function. This compound is an organic compound with the molecular formula C₁₂H₁₂N₂O.[2][3]

Molecular Structure Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective reduction of nitroarenes. [4][5] Materials:

-

4-Phenoxy-2-nitroaniline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq, catalyst)

-

Hydrazine monohydrate (10.0 eq)

-

Methanol (MeOH), reagent grade

-

Ethyl Acetate (EtOAc), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxy-2-nitroaniline (1.0 eq) and methanol to achieve a concentration of approximately 0.2 M.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq) to the suspension.

-

Addition of Hydrogen Donor: Begin stirring the mixture and gently heat to reflux (approx. 80°C). Once refluxing, add hydrazine monohydrate (10.0 eq) dropwise over 15-20 minutes. Caution: The reaction can be exothermic.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 1:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 1-2 hours.

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional methanol and carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Critical Safety Note: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Wash the filter cake thoroughly with methanol or ethyl acetate.

-

Workup: Combine the filtrates and concentrate under reduced pressure to remove the methanol. To the residue, add a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Structural Characterization

Confirming the identity and purity of the synthesized product is paramount. The following are the expected spectroscopic characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex aromatic region between approximately 6.5 and 7.4 ppm. The protons on the diamine-substituted ring will appear at higher field (more shielded) than those on the phenoxy ring. The two amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct carbon signals, confirming the molecular structure. Aromatic carbons typically resonate between 110 and 160 ppm. Carbons directly attached to the nitrogen atoms will be shifted downfield, while the carbon attached to the ether oxygen will be the most deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Expect to see a characteristic pair of sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine groups. Strong C-O-C stretching from the ether linkage will be visible around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Applications in Drug Development and Research

The utility of this compound is most pronounced in its role as a precursor to heterocyclic systems with proven biological activity.

Synthesis of Benzimidazole Scaffolds

The primary application of ortho-phenylenediamines is in the Phillips condensation reaction, where they react with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system. [6]This reaction is a cornerstone of medicinal chemistry.

For example, condensing this compound with a substituted aromatic aldehyde under acidic or oxidative conditions provides direct access to 2,5-disubstituted benzimidazoles. This scaffold is a key component in a wide range of therapeutic agents, including:

-

Proton Pump Inhibitors: (e.g., Omeprazole)

-

Anthelmintics: (e.g., Albendazole)

-

Antihistamines: (e.g., Astemizole)

-

Kinase Inhibitors: The benzimidazole core acts as an excellent hinge-binding motif in many kinase inhibitors targeting enzymes implicated in cancer and inflammatory diseases. [7]

Precursor for Kinase Inhibitors

The broader 4-phenoxyaniline framework, to which this diamine belongs, is a well-established scaffold in the design of kinase inhibitors. For instance, derivatives of N-(4-phenoxyphenyl)benzamide have been developed as potent inhibitors of SPAK kinase, a target for novel antihypertensive drugs. [8]The diamine provides a strategic entry point to synthesize libraries of such compounds, where one amine can be acylated and the other can be used for further derivatization or cyclization, allowing for rapid exploration of structure-activity relationships (SAR).

Applications in Materials Science

Beyond pharmaceuticals, this compound is used in the synthesis of high-performance polymers. It serves as a monomer for new polyimides, where the phenoxy ether linkage imparts improved solubility and processability without sacrificing thermal stability. [3]

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [9]Inhalation of dust may irritate the respiratory tract.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can cause the material to darken over time. [9][10]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its efficient access to the pharmacologically validated benzimidazole scaffold. Its synthesis via catalytic transfer hydrogenation is robust and scalable, and its structural features offer a compelling combination of reactivity and favorable physicochemical properties. For researchers in drug discovery and advanced materials, a thorough understanding of this molecule's synthesis, characterization, and reactivity is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

-

Viswanath, A., Keerthana, B., HimaBindu, G., Sudha Rani, B., & Srinivasa Babu, P. (2016). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 215-221.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

American Elements. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine. Retrieved January 9, 2026, from [Link]

-

Mariappan, G., Hazarika, R., Alam, F., Karki, R., Patangia, U., & Nath, S. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Der Pharma Chemica, 3(6), 44-53.

-

Nannapaneni, D. T., Gupta, A. V., Reddy, M. I., & Sarva, R. C. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of Young Pharmacists, 2(3), 273–279. [Link]

-

Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

-

Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent literature. Journal of Saudi Chemical Society, 21(2), 229-237. [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 13C NMR [m.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum [chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. 13940-96-0|this compound|BLD Pharm [bldpharm.com]

Introduction: The Significance of Solubility for a Versatile Diamine

An In-Depth Technical Guide to the Solubility of 4-Phenoxybenzene-1,2-diamine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 3,4-diaminodiphenyl ether). Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical solubility principles with actionable experimental protocols to serve as a practical resource in the laboratory.

This compound is an aromatic diamine featuring a flexible phenoxy group. This unique structure makes it a valuable building block in various fields. In polymer science, it serves as a monomer for high-performance polyimides, where its solubility in casting solvents is paramount for film formation. In medicinal chemistry and drug development, understanding its solubility is critical for reaction kinetics, purification, and formulation of potential active pharmaceutical ingredients.

This guide moves beyond simple qualitative statements, employing a predictive theoretical framework—Hansen Solubility Parameters (HSP)—to forecast solubility in a range of common organic solvents. We then provide a rigorous, step-by-step experimental protocol for the quantitative determination of its thermodynamic solubility, ensuring that researchers can validate these predictions and generate reliable, in-house data.

Physicochemical Profile

A compound's fundamental properties are the foundation of its solubility behavior. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Diaminodiphenyl ether, 4-Phenoxy-1,2-phenylenediamine | [1][2] |

| CAS Number | 13940-96-0 | [3] |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | [1] |

| Physical Form | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 61.27 Ų | [2] |

| Predicted LogP | 2.6433 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

The molecule's structure, visualized below, contains both polar and non-polar regions: two primary amine groups capable of hydrogen bonding, a polar ether linkage, and two non-polar aromatic rings. This amphiphilic nature suggests a nuanced solubility profile.

Caption: Chemical structure of this compound.

Theoretical Framework: A Predictive Approach Using Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative starting point for solubility prediction. However, for a quantitative and more predictive assessment, we turn to Hansen Solubility Parameters (HSP).[4][5] The theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. This similarity is quantified by the Hansen distance (Ra) in 3D Hansen space.[4]

Estimation of HSP for this compound

Table 2: Hansen Solubility Parameters of Constituent Fragments

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) | Source(s) |

| Aniline | 19.4 - 20.1 | 5.1 - 5.8 | 10.2 - 11.2 | [8][9] |

| Diphenyl Ether | 19.4 - 19.6 | 3.2 - 3.4 | 4.0 - 5.8 | [9][10] |

Given that the target molecule is an amalgamation of these structures, a reasonable estimation of its HSP can be derived. We will use an average of the reported values for the fragments to inform our estimate. The diamine functionality will contribute significantly to the polar and hydrogen bonding parameters.

Estimated HSP for this compound:

-

δD: ~19.5 MPa½ (Dominated by the aromatic rings)

-

δP: ~5.5 MPa½ (Influenced by both the ether and the highly polar diamine groups)

-

δH: ~9.0 MPa½ (A strong contribution from the two -NH₂ groups, moderated by the bulk of the molecule)

Predictive Solubility Analysis via Relative Energy Difference (RED)

With the estimated HSP, we can predict the solubility in various solvents by calculating the Hansen Distance (Ra) and the Relative Energy Difference (RED).

The formula for Hansen Distance (Ra) is:

The RED number is then calculated as:

Where

Table 3: Predicted Solubility of this compound in Common Organic Solvents (Based on Estimated Solute HSP: δD=19.5, δP=5.5, δH=9.0)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Affinity | Experimental Result (g/100mL) |

| Non-Polar Solvents | ||||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Very Poor | |

| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Poor | |

| Ethereal Solvents | ||||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.5 | Moderate | |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.6 | Good | |

| Ketone Solvents | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.2 | Moderate-Good | |

| Alcohol Solvents | ||||||

| Methanol | 14.7 | 12.3 | 22.3 | 15.6 | Poor | |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Poor-Moderate | |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.5 | Moderate | |

| Chlorinated Solvents | ||||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.8 | Good | |

| Aprotic Polar Solvents | ||||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.8 | Moderate | |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.0 | Poor-Moderate | |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.5 | Poor | |

| Ester Solvents | ||||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.5 | Good |

Disclaimer: This table presents a theoretical prediction. Experimental verification is essential and is detailed in the following section.

Experimental Protocol: Quantitative Solubility Determination

To validate the predictive model and obtain definitive solubility data, the Equilibrium Shake-Flask Method is the gold standard.[11][12] This protocol is designed to determine the thermodynamic solubility of this compound at a specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials & Equipment

-

This compound (solid, >98% purity)

-

Organic solvents (HPLC grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 Reverse-Phase HPLC column

Procedure

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The key is to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.[11]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. Causality Note: Filtration ensures that the measured concentration reflects only the dissolved solute, preventing falsely high results from suspended microparticles.

-

Dilution: Based on the expected solubility, accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

Quantitative Analysis by HPLC-UV

High-performance liquid chromatography is a precise method for quantifying the concentration of aromatic amines.[13][14]

-

Method Parameters (Suggested Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 ACN:H₂O).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for the λ_max of the compound (typically in the 230-300 nm range for this structure).

-

Injection Volume: 10 µL

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and plot the resulting peak area against concentration to generate a linear calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted saturated solution, which represents the solubility.

Conclusion

Understanding the solubility of this compound is fundamental to its effective application. This guide provides a dual approach for researchers: a robust theoretical framework using estimated Hansen Solubility Parameters for initial solvent screening and a detailed, self-validating experimental protocol for generating precise quantitative data. The predictive analysis suggests that aprotic, moderately polar solvents such as THF, Dichloromethane, and Ethyl Acetate are promising candidates for solubilizing this compound, while highly polar, protic solvents like methanol or non-polar solvents like hexane are less favorable. By combining the predictive power of HSP with the empirical accuracy of the shake-flask method, scientists can accelerate their research and development efforts, making informed decisions on solvent selection for synthesis, purification, and formulation.

References

-

Just, J., & Mallet, V. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14357–14365. [Link]

-

Just, J., & Mallet, V. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Sourced via Kinam Park's academic resources). [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Stenutz, R. (n.d.). Aniline. Stenutz. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley-Interscience. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. (This is a chapter from the Hansen Solubility Parameter Handbook hosted for academic use). [Link]

-

Wikipedia contributors. (2023). Hansen solubility parameter. Wikipedia. [Link]

-

Zhang, Y., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(19), 4192. [Link]

-

Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]

-

Dong, C., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(15), 2837-42. [Link]

-

Agilent Technologies, Inc. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

-

University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

-

Journal of Chromatographic Science. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Oxford Academic. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

American Elements. (n.d.). This compound. [Link]

Sources

- 1. This compound | C12H12N2O | CID 10655643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 13940-96-0 [sigmaaldrich.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. kinampark.com [kinampark.com]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Phenoxybenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, is an aromatic diamine with significant applications in various fields of chemical synthesis.[1] Its unique structure, featuring a phenoxy group attached to a phenylenediamine moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, polymers, and dyes.[1][2] In the realm of medicinal chemistry and drug development, this compound serves as a crucial intermediate for creating complex molecules with potential therapeutic activities, such as benzimidazoles.[2] A thorough understanding of its fundamental physicochemical properties, namely its melting and boiling points, is paramount for its effective utilization in research and manufacturing. These parameters are critical for purification processes, reaction condition optimization, and ensuring the overall quality and integrity of the final products.

This in-depth technical guide provides a comprehensive overview of the melting and boiling point data for this compound. It details established experimental protocols for the accurate determination of these properties and discusses the underlying scientific principles. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and utilize this important chemical compound with precision and safety.

Physicochemical Properties of this compound

The accurate determination of melting and boiling points is a fundamental aspect of chemical characterization, providing insights into the purity and identity of a compound.

| Property | Value | Source |

| Melting Point | 69 °C | [1][3] |

| Boiling Point | 365.2 ± 27.0 °C (Predicted) | [1][3] |

Melting Point Analysis

The experimentally determined melting point of this compound is consistently reported as 69 °C.[1][3] The sharpness of the melting point range is a key indicator of the compound's purity. A pure, crystalline solid will typically melt over a narrow range of 0.5-1 °C.[4] The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which results in a lower and broader melting range.[4][5][6] Therefore, an experimentally observed melting range significantly below or wider than the reported value may suggest the presence of contaminants.

Boiling Point Analysis

The boiling point of this compound is not well-established through experimental data, with available information being a predicted value of 365.2 ± 27.0 °C.[1][3] The high boiling point is expected due to the compound's relatively high molecular weight and the presence of polar amine groups capable of intermolecular hydrogen bonding.[7][8] Primary amines, like this compound, can engage in hydrogen bonding, which requires more energy to overcome, resulting in higher boiling points compared to non-polar compounds of similar molecular weight.[8][9]

The direct determination of the boiling point at atmospheric pressure can be challenging for high-molecular-weight organic compounds, as they may be susceptible to thermal decomposition at elevated temperatures.[10][11] For such compounds, alternative methods like vacuum distillation or micro-boiling point determination techniques are employed.[11][12][13]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination: Capillary Method

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral or silicone oil) or a commercial Mel-Temp apparatus.[14][15]

-

Heating: The apparatus is heated gradually, with constant stirring if using a Thiele tube, to ensure uniform temperature distribution.[15] The heating rate should be slow, approximately 1-2 °C per minute, as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Caption: Siwoloboff method for micro-boiling point determination.

Boiling Point Determination under Reduced Pressure: Vacuum Distillation

For compounds that decompose at their atmospheric boiling point, vacuum distillation is the preferred method for purification and boiling point determination. By[11][12][13] reducing the pressure, the boiling point of the liquid is lowered.

-

Apparatus Setup: A standard distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask. The system is connected to a vacuum source through a vacuum adapter. A manometer is included to measure the pressure within the system.

-

Sample and Boiling Chips: The this compound sample and boiling chips (or a magnetic stirrer) are placed in the distillation flask.

-

Evacuation: The system is carefully evacuated to the desired pressure.

-

Heating: The distillation flask is heated gently and uniformly.

-

Distillation and Measurement: The temperature of the vapor that distills is recorded from a thermometer placed at the vapor outlet to the condenser. This temperature, along with the corresponding pressure, constitutes the boiling point data under reduced pressure.

Synthesis and Purity Considerations

The purity of this compound is crucial for obtaining accurate melting and boiling point data. A common method for its synthesis involves the coupling reaction of phenol and an aniline derivative. An[1]other approach is the reduction of a corresponding nitro-substituted precursor. Fo[18]llowing synthesis, purification techniques such as recrystallization or chromatography are essential to remove any unreacted starting materials, by-products, or residual solvents, all of which can lead to melting point depression and an inaccurate boiling point reading.

Safety and Handling

This compound, as an aromatic amine, should be handled with appropriate safety precautions. Aromatic amines can be toxic and may be absorbed through the skin. It[2][8] is recommended to handle this compound in a well-ventilated area or a fume hood. Pe[19][20]rsonal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. In[21][22] case of skin contact, the affected area should be washed immediately with soap and water. For eye contact, flush with copious amounts of water.

Conclusion

This technical guide has provided a detailed examination of the melting and boiling point data for this compound. While the melting point is well-documented, the boiling point remains a predicted value, highlighting the need for experimental determination, for which appropriate methodologies have been described herein. The protocols for melting and boiling point determination, along with an understanding of the influence of purity and the necessary safety precautions, will empower researchers to confidently and accurately characterize this versatile chemical compound in their scientific endeavors.

References

-

Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796. Available at: [Link]

-

Grokipedia. (n.d.). Melting-point depression. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

Wikipedia. (n.d.). Melting-point depression. Available at: [Link]

-

IBChem. (n.d.). Melting point depression. Available at: [Link]

-

Wikipedia. (n.d.). Thiele tube. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.1C: Melting Point Theory. Available at: [Link]

-

Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method. Available at: [Link]

-

Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method. Available at: [Link]

-

ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Available at: [Link]

-

Professor Dave Explains. (2013). Melting Point Depression Explained. YouTube. Available at: [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Available at: [Link]

-

CTC 114. (2024). Boiling Point Using a Thiele Tube Laboratory Video Part 1. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Available at: [Link]

-

ACS Publications. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Distillation. Organic Chemistry at CU Boulder. Available at: [Link]

-

ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Available at: [Link]

-

ChemBK. (2024). 4-Phenoxy-1,2-phenylenediamine. Available at: [Link]

-

BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Available at: [Link]

-

ResearchGate. (2015). (PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Available at: [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Available at: [Link]

-

SlideShare. (n.d.). Amine compounds. Available at: [Link]

-

LibreTexts Chemistry. (2020). 15.12: Physical Properties of Amines. Available at: [Link]

-

Chemguide. (n.d.). an introduction to amines. Available at: [Link]

-

Busch United States. (n.d.). Vacuum Distillation. Available at: [Link]

-

LibreTexts Chemistry. (2022). 5.4A: Overview of Vacuum Distillation. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

-

ResearchGate. (n.d.). Exposure of hairdressers to aromatic diamines: An interventional study confirming the protective effect of adequate glove use. Available at: [Link]

-

American Elements. (n.d.). This compound | CAS 13940-96-0. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). O-Phenylenediamine. Available at: [Link]

-

University of Maryland. (n.d.). Laboratory Safety Guide. Available at: [Link]

-

The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. Available at: [Link]

-

National Academies Press. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. Available at: [Link]

-

RSC Publishing. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 13940-96-0 [smolecule.com]

- 3. This compound | 13940-96-0 [sigmaaldrich.com]

- 4. ibchem.com [ibchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. cmst.eu [cmst.eu]

- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 14. Thiele tube - Wikipedia [en.wikipedia.org]

- 15. timstar.co.uk [timstar.co.uk]

- 16. buschvacuum.com [buschvacuum.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]

- 19. artsci.usu.edu [artsci.usu.edu]

- 20. lamp.umd.edu [lamp.umd.edu]

- 21. youtube.com [youtube.com]

- 22. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 4-Phenoxybenzene-1,2-diamine

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. 4-Phenoxybenzene-1,2-diamine (CAS: 13940-96-0, MW: 200.24 g/mol ) is a key building block in the synthesis of polymers and novel pharmaceutical agents.[1] Its unique structure, featuring a phenoxy group appended to a benzene-1,2-diamine core, imparts specific properties that are of significant interest. A thorough understanding of its spectral signature is not merely academic; it is a foundational requirement for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra for this specific compound are not widely available in the literature, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. The causality behind spectral features and field-proven experimental protocols are detailed to ensure both scientific integrity and practical utility.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of each nucleus. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity and arrangement of its constituent atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is dictated by the electronic environment of the hydrogen atoms. The electron-donating amine (-NH₂) groups and the electron-withdrawing, yet resonance-donating, phenoxy (-OPh) group create a distinct pattern of shielding and deshielding across the aromatic rings.

Causality Behind Predictions: The amine groups strongly shield the ortho and para positions on their host ring, shifting these protons upfield (to a lower ppm).[2] Conversely, the ether oxygen deshields its adjacent protons. The interplay of these effects, combined with spin-spin coupling, allows for a full assignment. The broadness of the -NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-3 | ~ 6.3 - 6.5 | d (J ≈ 2.5 Hz) | 1H | Ortho to two -NH₂ groups, highly shielded. |

| H-5 | ~ 6.5 - 6.7 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Ortho to one -NH₂ and meta to another, shielded. |

| H-6 | ~ 6.7 - 6.9 | d (J ≈ 8.5 Hz) | 1H | Ortho to one -NH₂ group. |

| -NH₂ | ~ 3.5 - 4.5 | br s | 4H | Typical range for aromatic amines; broad signal.[3] |

| H-2', H-6' | ~ 7.0 - 7.2 | d (J ≈ 7.5 Hz) | 2H | Ortho to the ether linkage. |

| H-4' | ~ 7.1 - 7.3 | t (J ≈ 7.5 Hz) | 1H | Para to the ether linkage. |

| H-3', H-5' | ~ 7.3 - 7.5 | t (J ≈ 7.5 Hz) | 2H | Meta to the ether linkage. |

Note: Spectra are predicted for a non-polar solvent like CDCl₃. Shifts can vary with solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the nature of the substituents.

Causality Behind Predictions: The -NH₂ groups cause significant upfield shifts (shielding) for the carbons they are attached to (ipso-carbons) and the ortho/para carbons.[4] The phenoxy group's oxygen atom deshields its ipso-carbon (C-4), while shielding the ortho and para carbons of the phenoxy ring itself.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1, C-2 | ~ 135 - 140 | Attached to -NH₂ groups; deshielded relative to benzene but shielded by amine resonance. |

| C-3 | ~ 105 - 110 | Ortho to two -NH₂ groups; highly shielded. |

| C-4 | ~ 145 - 150 | Attached to ether oxygen; deshielded. |

| C-5 | ~ 115 - 120 | Ortho/para to -NH₂ and meta to ether; shielded. |

| C-6 | ~ 120 - 125 | Ortho to -NH₂ group. |

| C-1' | ~ 155 - 160 | Ipso-carbon of phenoxy ring attached to oxygen; deshielded. |

| C-2', C-6' | ~ 118 - 122 | Ortho to ether linkage; shielded by resonance. |

| C-3', C-5' | ~ 129 - 131 | Meta to ether linkage; similar to benzene. |

| C-4' | ~ 123 - 126 | Para to ether linkage; shielded by resonance. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-resolution, reliable NMR data.

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube. For quantitative analysis, a known amount of an internal standard (e.g., TMS) may be added.[5]

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. A 1D gradient shimming routine is typically sufficient.[6]

-

¹H NMR Acquisition: a. Set acquisition parameters: spectral width (~12 ppm), acquisition time (~4 s), relaxation delay (1-2 s), and a pulse angle of 30-45° to balance signal intensity with quantitative accuracy.[6][7] b. Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Set acquisition parameters: spectral width (~220 ppm), acquisition time (~2 s), relaxation delay (2 s), and a 30° pulse angle. b. Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[7] c. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically. c. Apply a baseline correction. d. Calibrate the chemical shift scale to the residual solvent peak or internal standard (TMS at 0.00 ppm). e. Integrate the signals in the ¹H spectrum.

Visualization: NMR Workflow

Caption: Standard workflow for NMR sample analysis.

Section 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

The structure of this compound contains primary aromatic amines, an aryl ether, and substituted benzene rings, each with characteristic vibrational frequencies.

Causality Behind Predictions: The N-H bonds of the primary amine will exhibit two distinct stretching vibrations (symmetric and asymmetric) due to coupled oscillation.[8] The C-O-C ether linkage will show a strong, characteristic asymmetric stretch. The aromatic C=C and C-H bonds will produce a series of absorptions that confirm the presence of the benzene rings.

Table 3: Predicted Characteristic IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp (two bands) |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Rings | Medium to Weak |

| 1620 - 1580 | N-H Scissoring (Bend) | Primary Amine | Medium |

| 1600 & 1500 | C=C Ring Stretch | Aromatic Rings | Medium (two bands) |